Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate
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Overview
Description
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of pyrido[2,3-b]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including sulfonamide, phenethylamine, and carbamate, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,2-diketones.
Introduction of the phenethylamine moiety: This step involves the reaction of the pyrido[2,3-b]pyrazine core with 4-(N,N-diethylsulfamoyl)phenethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound has a similar core structure but different functional groups, leading to distinct biological activities.
N-alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds contain sulfonamide groups and exhibit different therapeutic potentials, such as treating Alzheimer’s disease.
Biological Activity
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[2,3-b]pyrazine core, which is known for its biological activity. The presence of the diethylsulfamoyl group enhances its pharmacological properties. The molecular formula is C22H24N6O, indicating a significant number of nitrogen atoms that may contribute to its interaction with biological targets.
Research indicates that compounds similar to ethyl carbamate often exhibit their biological effects through the modulation of enzyme activities and signal transduction pathways. Specifically, pyrido[2,3-b]pyrazine derivatives have been linked to the inhibition of kinases involved in various signaling cascades . This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.
Biological Activity
- Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, particularly against HIV. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrate potent inhibitory activity against wild-type and resistant strains of HIV . While specific data on this compound is limited, its structural similarities imply potential antiviral efficacy.
- Toxicological Profile : Ethyl carbamate has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Its mechanism involves the formation of reactive metabolites that can bind to DNA and induce mutations . The implications for safety in therapeutic use must be carefully considered.
- Enzymatic Interactions : The compound may interact with various enzymes in metabolic pathways. For example, it is suggested that related compounds undergo biotransformation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular functions .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of various pyrido[2,3-b]pyrazine derivatives against HIV-1. The results showed that modifications in the structure significantly impacted inhibitory potency. Compounds with similar functional groups to this compound demonstrated effective inhibition at nanomolar concentrations .
Case Study 2: Toxicological Assessment
Research on ethyl carbamate's toxicological profile highlighted its carcinogenic potential due to its ability to form DNA adducts. In vivo studies indicated significant metabolic conversion leading to hepatotoxicity and potential tumorigenesis in animal models . This underscores the importance of evaluating safety profiles when considering therapeutic applications.
Data Table: Summary of Biological Activities
Properties
CAS No. |
21271-99-8 |
---|---|
Molecular Formula |
C34H36N6O4S |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C34H36N6O4S/c1-4-40(5-2)45(42,43)27-19-17-24(18-20-27)21-22-35-28-23-29(37-34(41)44-6-3)36-33-32(28)38-30(25-13-9-7-10-14-25)31(39-33)26-15-11-8-12-16-26/h7-20,23H,4-6,21-22H2,1-3H3,(H2,35,36,37,39,41) |
InChI Key |
WQCXFXJGZXGMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCNC2=CC(=NC3=C2N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC |
Origin of Product |
United States |
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